tert-Butyl (4-((4-formylbenzyl)oxy)phenyl)carbamate
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Overview
Description
tert-Butyl (4-((4-formylbenzyl)oxy)phenyl)carbamate: is an organic compound with the molecular formula C13H17NO3. It is a derivative of carbamic acid and is often used as an intermediate in organic synthesis. This compound is known for its stability and reactivity, making it valuable in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-((4-formylbenzyl)oxy)phenyl)carbamate typically involves the reaction of benzyl iodide with formyl chloride and tert-butylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (4-((4-formylbenzyl)oxy)phenyl)carbamate can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: It can participate in substitution reactions where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Compounds with different functional groups replacing the formyl group.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential use in biochemical assays and as a probe in biological studies.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of coatings and adhesives.
Mechanism of Action
The mechanism of action of tert-Butyl (4-((4-formylbenzyl)oxy)phenyl)carbamate involves its reactivity with various chemical reagents. The formyl group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reaction.
Comparison with Similar Compounds
- tert-Butyl N-(4-formylbenzyl)carbamate
- tert-Butyl carbamate
- tert-Butyl 4-formylbenzylcarbamate
Uniqueness: tert-Butyl (4-((4-formylbenzyl)oxy)phenyl)carbamate is unique due to its specific structure, which combines the stability of the tert-butyl group with the reactivity of the formyl group. This combination makes it particularly valuable in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[4-[(4-formylphenyl)methoxy]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-19(2,3)24-18(22)20-16-8-10-17(11-9-16)23-13-15-6-4-14(12-21)5-7-15/h4-12H,13H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXCQIOWOJESDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCC2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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